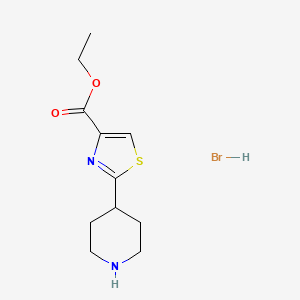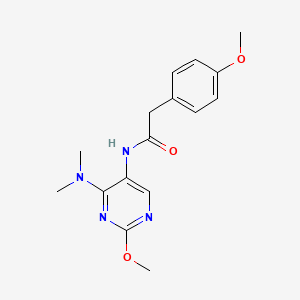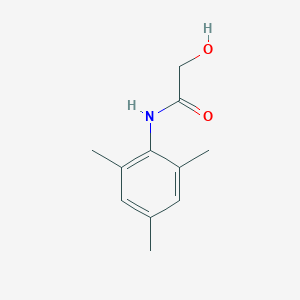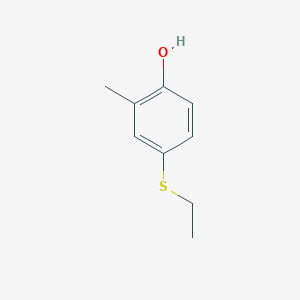
4-(Ethylthio)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Ethylthio)-2,5-dimethoxyphenethylamine” is a synthetic psychedelic. It is uncommon and has only a short history of human use .
Synthesis Analysis
The synthesis of similar compounds often involves the use of phosphoramidites. The activation of the phosphoramidites for coupling to a 5′-hydroxyl group of an oligonucleotide is usually achieved by the addition of 1 H -tetrazole .科学的研究の応用
Antimicrobial Activity
“4-(Ethylthio)-2-methylphenol” derivatives have shown promising results in antimicrobial activity. Compounds with thiophene moieties, which are structurally similar to “4-(Ethylthio)-2-methylphenol,” have been synthesized and tested against various bacterial species. Some derivatives exhibited activity comparable to standard drugs like ampicillin and gentamicin .
Antifungal Applications
In the realm of antifungal research, certain thiophene derivatives have displayed potent activity against fungi such as Aspergillus fumigates. This suggests that “4-(Ethylthio)-2-methylphenol” could be a precursor for developing new antifungal agents .
Anti-inflammatory and Analgesic Properties
Thiophene derivatives are known for their analgesic and anti-inflammatory properties. By modifying the substituents on the thiophene ring, researchers can potentially enhance these properties. “4-(Ethylthio)-2-methylphenol” could serve as a key intermediate in synthesizing such compounds .
Antidiabetic Potential
The thiophene nucleus is associated with therapeutic applications in diabetes mellitus management. Derivatives of “4-(Ethylthio)-2-methylphenol” may contribute to the development of new antidiabetic medications .
Antihypertensive Effects
Compounds containing thiophene rings have been studied for their antihypertensive effects. “4-(Ethylthio)-2-methylphenol” could be utilized to synthesize new molecules that help in controlling high blood pressure .
Antitumor Agents
Thiophene derivatives have been explored for their antitumor properties. The structural flexibility of “4-(Ethylthio)-2-methylphenol” allows for the creation of novel compounds that could be effective in cancer treatment .
作用機序
Target of Action
Similar compounds such as rhodium complexes have been found to interact with various biological targets including dna, rna, protein kinases, and other biomolecules . These interactions can lead to a broad range of therapeutic activities including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects .
Mode of Action
For instance, some rhodium complexes have been found to interact with DNA by inserting their naphthalimide moieties between the planar bases of B-DNA . This interaction leads to inhibition of DNA replication and consequently, cell death .
Biochemical Pathways
Similar compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis . This interaction leads to ATP depletion, a decrease in the oxygen consumption rate, and overexpression of the cytochrome bd oxidase in M. tb .
Pharmacokinetics
It is known that the pharmacokinetics of large molecule therapeutics like this compound can be complex . They often exhibit slow distribution and elimination primarily through catabolism to peptides and amino acids .
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may lead to changes in cellular functions, such as dna replication, atp production, and oxygen consumption .
Action Environment
For instance, a study on the inhibition of copper corrosion in 3.5% NaCl solutions by a pyrimidine derivative showed that the compound’s performance was influenced by the saline environment .
特性
IUPAC Name |
4-ethylsulfanyl-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSTUXKSAUURKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18979-85-6 |
Source


|
| Record name | 4-(ethylsulfanyl)-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

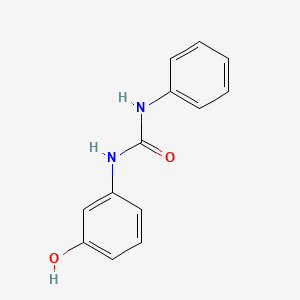

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
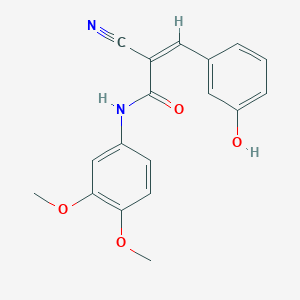

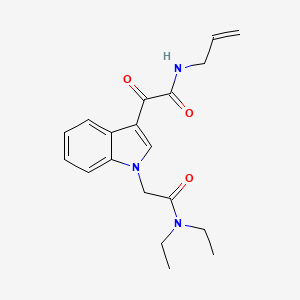
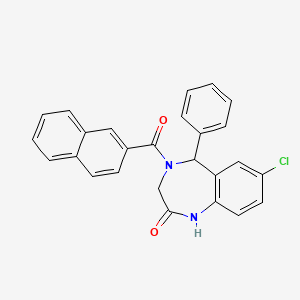
![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)
